molecular formula C11H8O3 B8528949 3-Benzylidenefuran-2,4(3h,5h)-dione

3-Benzylidenefuran-2,4(3h,5h)-dione

Cat. No.: B8528949
M. Wt: 188.18 g/mol
InChI Key: NCACHNJDCPTIOU-UHFFFAOYSA-N
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Description

3-Benzylidenefuran-2,4(3H,5H)-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a benzylidene moiety fused to a furan-2,4-dione core, a structure that is a key pharmacophore in the development of bioactive molecules. Researchers utilize this scaffold to design novel analogs for probing biological pathways and developing new therapeutic agents . Compounds based on the benzylidene-furan-dione structure have demonstrated promising biological activities in scientific research. Notably, structurally related 5-benzylidene-3,4-dihalo-furan-2-one derivatives have been identified as potent PPARγ agonists and investigated for their antitumor effects. Such derivatives can inhibit cancer cell proliferation, induce apoptosis, and suppress key signaling pathways like NF-κB and GSK-3β in human leukemia cells . Furthermore, other molecular hybrids incorporating similar frameworks, such as (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, have shown potent in vitro and in vivo antiplasmodial activity against drug-resistant strains of Plasmodium falciparum , suggesting their value in infectious disease research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

3-benzylideneoxolane-2,4-dione

InChI

InChI=1S/C11H8O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

NCACHNJDCPTIOU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=CC2=CC=CC=C2)C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Benzofuranone Derivatives

Reactivity and Electronic Effects

  • Electrophilicity : The α,β-unsaturated carbonyl system in 3-benzylidenefuran-2,4-dione is more electrophilic than methoxymethylene derivatives (e.g., –7), where the electron-donating methoxy group reduces reactivity .
  • Steric Effects : Bulky substituents, such as tert-butyl groups in 5,7-di-tert-butyl derivatives (–11), hinder aggregation in biological systems (e.g., mutant SOD1 inhibition) compared to the planar benzylidene group .

Physicochemical Properties

  • Solubility : The benzylidene derivative exhibits moderate solubility in ethyl acetate/hexane mixtures, whereas methoxymethylene analogues (–7) may show increased polarity due to the methoxy group.
  • Thermal Stability: Cyclohexylamino-substituted derivatives () likely have higher melting points due to hydrogen bonding from the amino group .

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and selectivity include:

  • Catalyst : Protic acids such as hydrochloric acid (HCl) or acetic acid are typically employed. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) may enhance regioselectivity but remain less commonly reported.

  • Solvent : Polar aprotic solvents (e.g., tetrahydrofuran, THF) or neat conditions are preferred to stabilize intermediates and facilitate dehydration.

  • Temperature : Reactions are conducted under reflux (60–80°C) to drive dehydration, though milder conditions (room temperature) may suffice for small-scale syntheses.

Table 1: Representative Reaction Conditions for Aldol Condensation

ComponentSpecificationSource
β-Tetronic acid1.0 equiv., commercial or synthesized
Benzaldehyde1.2–1.5 equiv.
Acid catalyst0.1–0.5 equiv. HCl or acetic acid
SolventTHF, reflux
Reaction time4–24 hours
WorkupColumn chromatography (SiO₂)

Mechanistic Considerations

The reaction initiates with protonation of β-tetronic acid’s carbonyl oxygen, activating the α-carbon for enolization. The enolate intermediate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone adduct. Subsequent acid-catalyzed dehydration yields the conjugated enone system, which cyclizes to afford the fused furan-dione structure. Side products, such as over-alkylated derivatives, are minimized by controlling benzaldehyde stoichiometry and reaction duration.

Alternative Synthetic Pathways

Bromination-Alkylation Sequences

Bromination of dimethyl itaconate (1) with bromine in carbon tetrachloride yields dibrominated intermediates, which can undergo nucleophilic substitution with thiophenol or other aryl groups. Although this method is effective for synthesizing 3-(bromomethyl)furan-2,5-dione derivatives, adapting it to introduce benzylidene groups remains unexplored in the literature.

Purification and Characterization

Isolation Techniques

Crude this compound is typically purified via:

  • Column chromatography : Silica gel eluted with chloroform:methanol (80:1 to 18:1) resolves the product from unreacted starting materials and oligomeric byproducts.

  • Recrystallization : Methanol or ethanol/water mixtures yield crystalline forms suitable for X-ray diffraction studies.

Spectroscopic Analysis

1H NMR (CDCl₃, 300 MHz) :

  • δ 7.35–7.45 (m, 5H, Ar-H),

  • δ 6.25 (s, 1H, CH=C),

  • δ 4.50–4.70 (m, 2H, furan-H),

  • δ 2.90–3.10 (m, 2H, dione-CH₂).

IR (KBr, cm⁻¹) :

  • 1775 (C=O, dione),

  • 1680 (C=C, conjugated enone),

  • 1605 (Ar C=C).

MS (EI) : m/z 216 [M]⁺, 189 [M–CO]⁺, 115 [C₇H₇O]⁺ .

Q & A

Q. What are the established synthesis protocols for 3-Benzylidenefuran-2,4(3H,5H)-dione, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via acid-catalyzed condensation of tetronic acid with benzaldehyde. A reported procedure involves reacting tetronic acid (300 mg, 3 mmol) with benzaldehyde (1.0 mL, 9 mmol) under HCl catalysis (0.1 mL, 37.7%) with vigorous stirring until solidification. Purification by recrystallization from ethyl acetate/hexanes (8:2) yields 48% product. Key parameters affecting yield include:

  • Stoichiometric ratios : Excess benzaldehyde (3:1 molar ratio to tetronic acid) improves conversion.
  • Catalyst concentration : Higher HCl concentrations accelerate reaction kinetics but may promote side reactions.
  • Recrystallization solvents : Ethyl acetate/hexanes (8:2) balances purity and recovery. Optimization studies should use Design of Experiments (DoE) to systematically vary these factors .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?

  • ¹H NMR (500 MHz, CDCl₃) : Key signals include δ 8.45 (m, 2H, aromatic protons), 8.03 (s, 1H, exocyclic alkene), and 4.65–4.78 (s, 2H, furanone methylene).
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and comparison to USP standards.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M − H]⁻ at m/z 371.1038 in FAB-HRMS) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in biological activity data across studies involving this compound derivatives?

Discrepancies may arise from assay variability (e.g., cell lines, antioxidant protocols). Mitigation strategies include:

  • Standardization : Use validated methods like DPPH radical scavenging or cyclic voltammetry for antioxidant activity .
  • Cross-validation : Combine in vitro assays (e.g., cell-based ROS detection) with computational docking studies to validate structure-activity relationships.
  • Metadata reporting : Document assay conditions (e.g., pH, temperature, solvent) to enable cross-study comparisons.

Q. What advanced synthetic routes enable the introduction of diverse substituents into the this compound scaffold?

Multi-component reactions (MCRs) allow modular diversification. For example:

  • Three-component synthesis : React 5-arylfuran-2(3H)-ones with triethyl orthoformate and heterocyclic amines to yield 3-hetarylaminomethylidene derivatives.
  • Optimization parameters : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst (e.g., p-TsOH) significantly influence regioselectivity .

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage and experimental conditions?

  • Accelerated stability studies : Follow ICH guidelines (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation.
  • Photostability : Expose to UV light (ICH Q1B) and track photodegradation products via LC-MS.
  • Solution-phase stability : Assess pH-dependent hydrolysis kinetics in buffered systems (pH 1–13) at 37°C .

Methodological Considerations

Parameter Recommendation Reference
Synthesis Yield Optimize benzaldehyde:tetronic acid ratio (3:1)
Purity Analysis HPLC-UV (C18 column, acetonitrile/water)
Biological Assays DPPH radical scavenging (IC₅₀ determination)
Stability Testing ICH Q1A/Q1B accelerated conditions

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